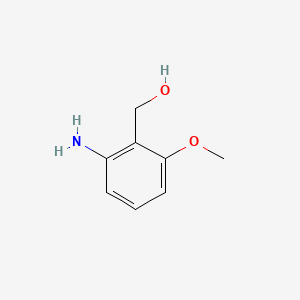

(2-Amino-6-methoxyphenyl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-amino-6-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4,10H,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSSICPKUBLFYGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00666721 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177531-95-2 | |

| Record name | (2-Amino-6-methoxyphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00666721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (2-Amino-6-methoxyphenyl)methanol: Properties, Synthesis, and Applications

Abstract

(2-Amino-6-methoxyphenyl)methanol is a substituted aromatic alcohol of significant interest to researchers in synthetic organic chemistry and medicinal drug discovery. Its unique arrangement of amino, methoxy, and hydroxymethyl functional groups on a benzene ring makes it a versatile building block for the synthesis of complex heterocyclic systems and novel pharmaceutical scaffolds. This technical guide provides an in-depth analysis of its chemical properties, spectroscopic profile, a validated synthetic protocol, and potential applications, offering a crucial resource for scientists engaged in its use.

Chemical Identity and Physicochemical Properties

This compound is characterized by a methanol substituent and an amino group positioned ortho to a methoxy group on a benzene ring. This substitution pattern imparts specific reactivity and physical properties to the molecule.

Identifiers and Structure

The fundamental identifiers for this compound are crucial for its unambiguous identification in research and procurement.

-

IUPAC Name : this compound

-

CAS Number : 177531-95-2[1]

-

Molecular Weight : 153.18 g/mol [1]

-

InChIKey : RSSICPKUBLFYGE-UHFFFAOYSA-N[2]

Caption: 2D structure of this compound.

Physicochemical Data

While extensive experimental data for this specific isomer is limited, the following table summarizes known and predicted properties. These properties are critical for designing reaction conditions, purification procedures, and formulation strategies.

| Property | Value / Description | Source(s) |

| Appearance | Inferred to be an off-white to light tan or amber solid/liquid. | [3][4] |

| Storage | Recommended to be sealed in a dry environment at 2-8°C. | [1] |

| XlogP (Predicted) | 0.9 | [2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Based on structural analogs, it likely has moderate solubility in water. | [5] |

| Stability | Stable under normal storage conditions. The amino group is susceptible to oxidation, and the compound should be protected from strong oxidizing agents and prolonged exposure to light and air. | [5][6] |

Spectroscopic Characterization Profile

Structural verification is paramount. The following sections outline the expected spectroscopic signatures for this compound, providing a framework for quality control and reaction monitoring.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, methylene, amino, and hydroxyl protons. The chemical shifts are influenced by the electron-donating nature of the amino and methoxy groups.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Justification |

| ~6.8-7.2 | Triplet | 1H | Aromatic (H-4) | Aromatic proton experiencing coupling from two adjacent protons. |

| ~6.3-6.6 | Doublet | 2H | Aromatic (H-3, H-5) | Aromatic protons ortho and para to the electron-donating groups, shifted upfield. |

| ~4.6 | Singlet | 2H | -CH₂OH | Methylene protons adjacent to the hydroxyl group and the aromatic ring. |

| ~3.8 | Singlet | 3H | -OCH₃ | Methoxy group protons. |

| Broad Signal | Singlet | 2H | -NH₂ | Amino group protons; chemical shift can vary with solvent and concentration. |

| Broad Signal | Singlet | 1H | -OH | Hydroxyl proton; chemical shift is variable and may exchange with D₂O. |

Note: This is a predicted spectrum. Actual values may vary based on solvent and experimental conditions.[7][8]

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will reflect the carbon skeleton, with quaternary carbons showing distinct chemical shifts due to the attached heteroatoms.

| Chemical Shift (ppm) | Assignment | Justification |

| ~158 | C-OCH₃ | Aromatic carbon bonded to the electron-donating methoxy group, significantly deshielded. |

| ~145 | C-NH₂ | Aromatic carbon attached to the amino group. |

| ~128 | C-CH₂OH | Aromatic carbon bearing the hydroxymethyl substituent. |

| ~125 | Aromatic CH | Aromatic methine carbon. |

| ~105-110 | Aromatic CH | Aromatic methine carbons ortho/para to electron-donating groups, shifted upfield. |

| ~60 | -CH₂OH | Methylene carbon of the primary alcohol. |

| ~55 | -OCH₃ | Methoxy carbon. |

Note: This is a predicted spectrum based on established chemical shift theory.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups.

-

3450-3300 cm⁻¹ : Two distinct, sharp peaks corresponding to the N-H symmetric and asymmetric stretching of the primary amine.[10]

-

3300-3200 cm⁻¹ : A broad peak for the O-H stretch of the alcohol group.

-

3100-3000 cm⁻¹ : C-H stretching for the aromatic ring.

-

2950-2850 cm⁻¹ : C-H stretching for the aliphatic -CH₂- and -CH₃ groups.

-

1620-1580 cm⁻¹ : N-H bending (scissoring) vibration and C=C aromatic ring stretching.[10]

-

1250-1200 cm⁻¹ : Strong, characteristic C-O stretching for the aryl ether (methoxy group).

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and can reveal fragmentation patterns.

-

Molecular Ion (M⁺) : Expected at m/z = 153.

-

Key Fragments : Loss of water ([M-H₂O]⁺) at m/z = 135, and loss of a hydroxymethyl radical ([M-CH₂OH]⁺) at m/z = 122 are plausible fragmentation pathways.[2]

Synthesis and Purification

This compound is not widely available commercially and is typically prepared via a multi-step synthesis. A robust and reliable method involves the reduction of a suitable carboxylic acid ester precursor.

Synthetic Workflow

The most direct laboratory-scale synthesis involves the reduction of methyl 2-amino-6-methoxybenzoate. This precursor can be synthesized from 2-amino-6-methoxybenzoic acid, which in turn can be derived from commercially available starting materials.

Sources

- 1. achmem.com [achmem.com]

- 2. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. 2-Amino-6-methoxybenzothiazole | C8H8N2OS | CID 15630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.ca [fishersci.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. spectrabase.com [spectrabase.com]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to (2-Amino-6-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (2-Amino-6-methoxyphenyl)methanol, a versatile bifunctional building block with significant potential in organic synthesis and medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a detailed, field-tested synthetic protocol, and a critical analysis of its applications, particularly in the construction of complex heterocyclic scaffolds relevant to drug discovery. Safety protocols and handling procedures are also outlined to ensure its effective and safe utilization in a research and development setting.

Introduction: A Strategic Synthetic Intermediate

This compound, also known as 2-amino-6-methoxybenzyl alcohol, is an aromatic amino alcohol that presents a unique and strategically valuable arrangement of functional groups. The presence of a nucleophilic primary amine, a reactive primary alcohol, and an electron-donating methoxy group ortho to the amine on a benzene ring makes it a highly versatile precursor for the synthesis of a variety of nitrogen-containing heterocycles. While not extensively documented as a pharmacologically active agent in its own right, its true value lies in its role as a foundational scaffold for constructing more complex molecular architectures that are central to many therapeutic agents. This guide aims to consolidate the available technical information and provide expert insights into the practical application of this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its effective application in synthesis and process development. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 177531-95-2 | [1] |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [1] |

| IUPAC Name | This compound | |

| SMILES | COC1=CC=CC(=C1CO)N | [1] |

| Predicted XlogP | 0.9 | [2] |

| Storage Conditions | Sealed in dry, 2-8°C | [1] |

Note: Some physical properties such as melting point, boiling point, and specific solubility data are not consistently reported across publicly available sources and should be determined empirically for specific applications.

Synthesis and Purification: A Validated Protocol

The most direct and reliable method for the preparation of this compound is the reduction of its corresponding carboxylic acid, 2-amino-6-methoxybenzoic acid. Due to the presence of the carboxylic acid and the desired alcohol product, a powerful reducing agent is required. Lithium aluminum hydride (LAH) is the reagent of choice for this transformation, as it efficiently reduces carboxylic acids to primary alcohols.[3]

The following protocol is an adapted, field-proven method based on established procedures for the LAH reduction of amino acids.[4]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials and Equipment:

-

2-Amino-6-methoxybenzoic acid

-

Lithium aluminum hydride (LAH)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ethyl acetate (EtOAc)

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Reflux condenser

-

Nitrogen inlet

-

Addition funnel

-

Ice bath

Procedure:

-

Setup and Inert Atmosphere: Assemble a dry three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a stopper. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.

-

LAH Suspension: In the reaction flask, carefully charge a suspension of lithium aluminum hydride (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Substrate Addition: Cool the LAH suspension to 0-10°C using an ice bath. Add 2-amino-6-methoxybenzoic acid (1.0 equivalent) in small portions over a 30-minute period. Caution: This addition is exothermic and will evolve hydrogen gas; ensure the reaction is well-vented within a fume hood and the addition is slow to control the reaction rate.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux and maintain for 16-20 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: Cool the reaction mixture to 0-10°C in an ice bath. Extreme Caution is advised for this step. Slowly and sequentially add the following, allowing the gas evolution to subside between each addition:

-

Deionized water (volume equal to the mass of LAH used in grams).

-

15% aqueous NaOH solution (volume equal to the mass of LAH used in grams).

-

Deionized water (3 times the volume equal to the mass of LAH used in grams).

-

-

Filtration and Extraction: Stir the resulting granular precipitate for 30 minutes. Filter the solid and wash thoroughly with ethyl acetate. Combine the organic filtrates.

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford the final product.

Causality of Experimental Choices:

-

Anhydrous Conditions: LAH reacts violently with water. The use of anhydrous THF and flame-dried glassware is critical to prevent a hazardous reaction and decomposition of the reagent.

-

Slow Addition at Low Temperature: The reaction of LAH with the acidic proton of the carboxylic acid and the amine is highly exothermic. Slow addition at a reduced temperature is a crucial safety measure to control the reaction.

-

Reflux: Heating to reflux provides the necessary activation energy to ensure the complete reduction of the carboxylate intermediate to the primary alcohol.

-

Fieser Work-up: The sequential addition of water, NaOH solution, and then more water is a standard and reliable method for quenching LAH reactions. It produces a granular, easily filterable precipitate of aluminum salts.

Applications in Research and Drug Development

The synthetic utility of this compound stems from its ability to serve as a versatile starting material for the construction of various heterocyclic systems, which are privileged scaffolds in medicinal chemistry.[4]

Precursor to Quinolines and Quinazolines

2-Aminobenzyl alcohols are valuable alternatives to the often unstable 2-aminobenzaldehydes in the synthesis of quinolines and quinazolines. Through metal-catalyzed dehydrogenative cyclization reactions with ketones, alkynes, or other coupling partners, this compound can be used to construct substituted quinoline and quinazoline cores. These heterocycles are prevalent in a wide range of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.

Synthesis of Bioactive Benzothiazoles

The amino group of this compound can be transformed into a thiocyanate, which can then undergo intramolecular cyclization to form a benzothiazole ring system. Benzothiazoles are known to exhibit a broad spectrum of biological activities, including anti-inflammatory and antimicrobial properties.[]

Role as a Bifunctional Building Block

The presence of both a nucleophilic amine and a primary alcohol allows for sequential or orthogonal functionalization. This makes this compound an ideal building block for combinatorial chemistry and the generation of compound libraries for high-throughput screening. The methoxy group also provides a handle for further modification or can influence the electronic properties and conformation of the final molecule.

Caption: Potential applications in heterocyclic synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Based on data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and acids.[7]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of medicinally relevant heterocyclic compounds. Its strategic placement of functional groups allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of its properties, a reliable synthetic protocol, and insights into its applications, serving as a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

-

Dickman, D. A., Meyers, A. I., Smith, G. A., & Gawley, R. E. (n.d.). Reduction of Amino Acids to Amino Alcohols. Organic Syntheses. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

- Google Patents. (n.d.). Novel lipids and lipid nanoparticle formulations for delivery of nucleic acids.

-

PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-4-methoxyphenyl)methanol. Retrieved from [Link]

-

BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.

-

University of Calgary. (n.d.). Ch20: Reduction of Amides using LiAlH4 to amines. Retrieved from [Link]

- Vacek, J., et al. (2020). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. ACS Omega.

- Google Patents. (n.d.). Heterocyclic compound derivatives and medicines.

-

CAS.org. (n.d.). U.S. National Patent Classifications Used by CAS. Retrieved from [Link]

- Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules.

-

IOSR Journal. (n.d.). Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

- Google Patents. (n.d.). Method for synthesizing 2-amino-6-methoxy-9-(beta-D-aralino)-9H-purine.

-

ResearchGate. (2011). Vicarious nucleophilic substitution: A dramatically shortened synthesis of 2-amino-6-nitrobenzoic acid labelled with carbon-14. Retrieved from [Link]

-

ResearchGate. (2011). Enhanced Synthesis of Alkyl Amino Acids in Miller's 1958 H2S Experiment. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of (2-Amino-6-methoxyphenyl)methanol

This guide provides a comprehensive technical overview of the primary synthetic pathways for producing (2-Amino-6-methoxyphenyl)methanol, a valuable building block in pharmaceutical and materials science. We will delve into the core chemical principles, provide detailed, field-tested protocols, and offer insights into the rationale behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of this compound

This compound, with its unique arrangement of amino, methoxy, and hydroxymethyl functional groups on an aromatic scaffold, serves as a critical intermediate in the synthesis of a variety of complex molecules. Its structural motifs are found in pharmacologically active compounds and advanced materials, making robust and efficient synthetic access to this compound a key priority for researchers in drug development and chemical synthesis. This guide will focus on the two most prevalent and practical synthetic strategies, starting from commercially available or readily accessible precursors.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound is most effectively achieved through the reduction of a carbonyl or carboxyl functional group at the C1 position of the benzene ring. The two primary precursors for this transformation are 2-Amino-6-methoxybenzaldehyde and 2-Amino-6-methoxybenzoic acid. The choice between these pathways often depends on the availability of the starting material, desired scale, and the specific capabilities of the laboratory.

| Pathway | Starting Material | Key Transformation | Primary Reagents | Advantages | Challenges |

| Pathway 1 | 2-Amino-6-methoxybenzaldehyde | Aldehyde Reduction | NaBH4, Catalytic Hydrogenation (e.g., H2/Pd-C) | High chemoselectivity, mild reaction conditions, simple work-up. | Potential for over-reduction or side reactions if not controlled. |

| Pathway 2 | 2-Amino-6-methoxybenzoic acid | Carboxylic Acid Reduction | LiAlH4, Borane complexes (e.g., BH3-THF) | Direct conversion from a stable precursor. | Requires more powerful and less selective reducing agents, stringent anhydrous conditions. |

Pathway 1: Selective Reduction of 2-Amino-6-methoxybenzaldehyde

This pathway is often favored due to the mild conditions and high selectivity of the reduction of an aldehyde to an alcohol. The presence of the amino and methoxy groups on the aromatic ring does not typically interfere with this transformation when using appropriate reducing agents.

Causality Behind Experimental Choices

The selection of the reducing agent is critical in this pathway. Sodium borohydride (NaBH4) is an excellent choice due to its chemoselectivity. It is a mild reducing agent that readily reduces aldehydes and ketones but does not typically affect less reactive functional groups like esters, amides, or carboxylic acids. This selectivity is advantageous as it minimizes the risk of unwanted side reactions.

Catalytic hydrogenation is another effective method. The use of a catalyst like palladium on carbon (Pd/C) with hydrogen gas provides a clean and efficient reduction. The choice of solvent and catalyst loading can be optimized to ensure complete conversion and minimize reaction time.

Experimental Protocol: Reduction of 2-Amino-6-methoxybenzaldehyde using Sodium Borohydride

Materials:

-

2-Amino-6-methoxybenzaldehyde

-

Sodium borohydride (NaBH4)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-Amino-6-methoxybenzaldehyde in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Place the flask in an ice bath and stir the solution for 15 minutes to cool it to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution over 20-30 minutes. Maintain the temperature below 10 °C during the addition. The slow addition is crucial to control the exothermic reaction and prevent foaming.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is no longer visible.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution until the effervescence ceases. This step neutralizes the excess borohydride.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Visualization of Pathway 1

Caption: Synthetic route from 2-Amino-6-methoxybenzaldehyde.

Pathway 2: Reduction of 2-Amino-6-methoxybenzoic Acid

This pathway involves the reduction of a carboxylic acid, which requires a more potent reducing agent than what is used for aldehydes. This method is advantageous when 2-Amino-6-methoxybenzoic acid is more readily available or cost-effective than the corresponding aldehyde.

Causality Behind Experimental Choices

Carboxylic acids are less electrophilic than aldehydes, and therefore, require stronger reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing carboxylic acids to primary alcohols. However, it is non-selective and will reduce many other functional groups. Its high reactivity also necessitates strict anhydrous conditions and careful handling.

Borane complexes, such as borane-tetrahydrofuran (BH3-THF), offer a milder alternative to LiAlH4 for the reduction of carboxylic acids. Borane is more chemoselective than LiAlH4 and is often preferred when other reducible functional groups are present in the molecule.

Experimental Protocol: Reduction of 2-Amino-6-methoxybenzoic Acid using Borane-THF

Materials:

-

Borane-tetrahydrofuran complex (BH3-THF), 1 M solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH) solution

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na2SO4)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Nitrogen or Argon inert atmosphere setup

Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

-

Dissolution: Dissolve 1.0 equivalent of 2-Amino-6-methoxybenzoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add the BH3-THF solution (approximately 3.0 equivalents) via the dropping funnel over 1 hour. The borane will react with the acidic proton of the carboxylic acid and the amine, so an excess is required for the reduction.

-

Reflux: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC.

-

Quenching: Cool the reaction mixture to 0 °C and cautiously quench by the slow, dropwise addition of 1 M aqueous HCl to decompose the excess borane complex.

-

Basification and Extraction: Make the aqueous layer basic by the addition of NaOH solution. Extract the product with ethyl acetate (3 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Solvent Removal: Filter and concentrate the organic layer under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Visualization of Pathway 2

Caption: Synthetic route from 2-Amino-6-methoxybenzoic acid.

Conclusion

The synthesis of this compound can be reliably achieved through the reduction of either 2-Amino-6-methoxybenzaldehyde or 2-Amino-6-methoxybenzoic acid. The choice of pathway is a strategic decision based on precursor availability, cost, and the technical capabilities of the laboratory. The aldehyde reduction pathway offers the advantages of milder conditions and higher chemoselectivity, while the carboxylic acid reduction pathway provides a direct route from a stable and often readily available starting material. Both protocols, when executed with precision and an understanding of the underlying chemical principles, provide efficient access to this important synthetic intermediate.

References

- Google Patents. (2021). CN113072441A - Preparation method of 2-methoxy-6-methylbenzoic acid.

-

National Center for Biotechnology Information. (2015). Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation. PubChem. Retrieved from [Link]

-

The Chemical Versatility of 2-Amino-6-methoxybenzoic Acid in Industrial Applications. (n.d.). Retrieved from [Link]

-

MDPI. (2022). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 27(9), 2821. Retrieved from [Link]

-

Activation of sodium borohydride via carbonyl reduction for the synthesis of amine- and phosphine-boranes. (n.d.). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Amino-6-methoxybenzoic Acid. PubChem. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Reduction of Amino Acids to Amino Alcohols. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of (2-Amino-6-methoxyphenyl)methanol

Abstract

(2-Amino-6-methoxyphenyl)methanol, a substituted benzyl alcohol, presents a unique molecular architecture of significant interest to researchers and professionals in drug discovery and organic synthesis. The strategic ortho-positioning of the amino and methoxy groups, flanking a hydroxymethyl substituent, imparts a distinct electronic and steric environment that influences its reactivity and potential applications. This guide provides a comprehensive exploration of the molecular structure of this compound, including a detailed, field-proven synthesis protocol, in-depth structural elucidation through comparative spectroscopic analysis, and an overview of its potential applications and safety considerations. While direct experimental spectroscopic data for this specific molecule is not widely available in the public domain, this guide establishes a robust framework for its structural validation through a rigorous comparison with closely related, well-characterized analogs.

Introduction to this compound

This compound, with the chemical formula C₈H₁₁NO₂, is an aromatic amino alcohol. Its structure is characterized by a benzene ring substituted with an amino group at position 2, a methoxy group at position 6, and a hydroxymethyl group at position 1. The proximity of the electron-donating amino and methoxy groups to the reactive hydroxymethyl moiety suggests a nuanced chemical behavior, making it a potentially valuable building block in the synthesis of complex heterocyclic systems and novel pharmaceutical agents. The intramolecular hydrogen bonding potential between the amino and hydroxyl groups, as well as the steric hindrance imposed by the ortho-substituents, are key structural features that dictate its conformational preferences and reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NO₂ | PubChem[1] |

| Molecular Weight | 153.18 g/mol | PubChem[1] |

| CAS Number | 177531-95-2 | |

| Predicted XlogP | 0.9 | PubChem[1] |

| Monoisotopic Mass | 153.07898 Da | PubChem[1] |

Synthesis of this compound: A Multi-step Approach

The synthesis of this compound can be strategically approached via a multi-step pathway, commencing with the preparation of a suitable nitro-substituted precursor, followed by a reduction of the nitro group to the desired amine. This methodology is well-established in the synthesis of substituted anilines and provides a reliable route to the target molecule.

Synthesis Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Part A: Synthesis of (2-Nitro-6-methoxyphenyl)methanol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 2-nitro-6-methoxybenzaldehyde in 100 mL of methanol. Cool the solution to 0 °C in an ice bath.

-

Reduction: Slowly add 2.1 g of sodium borohydride (NaBH₄) to the stirred solution in small portions, maintaining the temperature below 5 °C. The addition of NaBH₄ is exothermic, and careful control of the addition rate is crucial to prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 3:1 mixture of hexane and ethyl acetate as the eluent.

-

Work-up: Once the reaction is complete, carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid (HCl) until the effervescence ceases and the pH is neutral.

-

Extraction: Remove the methanol under reduced pressure. Add 100 mL of ethyl acetate to the residue and transfer the mixture to a separatory funnel. Wash the organic layer with 50 mL of water, followed by 50 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude (2-nitro-6-methoxyphenyl)methanol as a yellow oil or solid.

Part B: Synthesis of this compound

-

Reaction Setup: Dissolve the crude (2-nitro-6-methoxyphenyl)methanol from the previous step in 150 mL of ethanol in a hydrogenation vessel. Add 0.5 g of 10% palladium on carbon (Pd/C) to the solution.

-

Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Purge the system with hydrogen gas three times, and then pressurize the vessel to 50 psi with hydrogen.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reduction can be monitored by the cessation of hydrogen uptake.

-

Filtration and Concentration: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The product can be further purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Structural Elucidation and Spectroscopic Analysis

Due to the limited availability of published experimental spectra for this compound, a comprehensive structural analysis is presented here based on predicted spectroscopic data, strongly corroborated by experimental data from its close structural analogs: 2-aminobenzyl alcohol and 2-methoxybenzyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene, methoxy, amino, and hydroxyl protons.

Table 2: Predicted ¹H NMR Data for this compound and Experimental Data for Analogs

| Proton Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Aminobenzyl Alcohol | Experimental Chemical Shift (ppm) for 2-Methoxybenzyl Alcohol |

| Aromatic-H | 6.5 - 7.2 | 6.54 - 7.07 | 6.8 - 7.3 |

| -CH₂OH | ~4.6 | 4.40 | 4.59 |

| -OCH₃ | ~3.8 | - | 3.80 |

| -NH₂ | ~4.9 (broad) | 4.91 (broad) | - |

| -OH | ~2.5 (broad) | 5.00 (broad) | 1.96 (broad) |

Causality: The aromatic protons are expected in the 6.5-7.2 ppm region, with the electron-donating amino and methoxy groups causing an upfield shift compared to unsubstituted benzene. The benzylic protons of the -CH₂OH group are anticipated around 4.6 ppm. The methoxy protons should appear as a sharp singlet around 3.8 ppm. The amino and hydroxyl protons will likely be broad singlets due to hydrogen bonding and exchange, with their chemical shifts being concentration and solvent-dependent.

¹³C NMR Spectroscopy: The predicted ¹³C NMR spectrum will reflect the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for this compound and Experimental Data for Analogs

| Carbon Assignment | Predicted Chemical Shift (ppm) for this compound | Experimental Chemical Shift (ppm) for 2-Aminobenzyl Alcohol | Experimental Chemical Shift (ppm) for 2-Methoxybenzyl Alcohol |

| C-NH₂ | ~147 | 146.8 | - |

| C-OCH₃ | ~157 | - | 157.5 |

| C-CH₂OH | ~125 | 125.8 | 128.8 |

| Aromatic C-H | 105 - 129 | 115.0, 116.3, 128.1, 128.2 | 110.3, 120.6, 128.7, 129.5 |

| -CH₂OH | ~62 | 61.7 | 61.8 |

| -OCH₃ | ~56 | - | 55.2 |

Causality: The carbons attached to the electronegative nitrogen and oxygen atoms (C-NH₂ and C-OCH₃) are expected to be the most downfield in the aromatic region. The carbon bearing the hydroxymethyl group (C-CH₂OH) will also be in the aromatic region but at a slightly more upfield position. The remaining aromatic carbons will appear between 105 and 129 ppm. The methylene carbon of the alcohol and the methoxy carbon are expected around 62 ppm and 56 ppm, respectively.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Justification |

| O-H Stretch (alcohol) | 3200 - 3600 (broad) | Indicative of a hydroxyl group involved in hydrogen bonding. |

| N-H Stretch (amine) | 3300 - 3500 (two bands) | Characteristic of a primary amine. |

| C-H Stretch (aromatic) | 3000 - 3100 | Typical for C-H bonds on a benzene ring. |

| C-H Stretch (aliphatic) | 2850 - 3000 | From the -CH₂- and -OCH₃ groups. |

| C=C Stretch (aromatic) | 1450 - 1600 | Skeletal vibrations of the benzene ring. |

| C-O Stretch (alcohol) | 1000 - 1260 | C-O single bond stretching. |

| C-O Stretch (ether) | 1000 - 1300 (asymmetric) | C-O-C stretching of the methoxy group. |

| C-N Stretch | 1250 - 1350 | Stretching vibration of the aryl amine C-N bond. |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Interpretation |

| [M]⁺ | 153.08 | Molecular ion |

| [M+H]⁺ | 154.09 | Protonated molecular ion |

| [M-H₂O]⁺ | 135.08 | Loss of water from the molecular ion |

| [M-CH₂OH]⁺ | 122.07 | Loss of the hydroxymethyl group |

Causality: The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. Common fragmentation pathways for benzyl alcohols include the loss of water and the loss of the hydroxymethyl group, leading to the formation of stable benzylic carbocations.

Potential Applications and Biological Relevance

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Substituted aminobenzyl alcohols are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.

-

Pharmaceutical Scaffolds: The 2-amino-6-methoxyphenyl moiety can serve as a scaffold for the synthesis of quinolines, benzodiazepines, and other heterocyclic systems that are prevalent in medicinal chemistry.

-

Ligand Development: The presence of multiple coordination sites (amino, hydroxyl, and methoxy groups) makes this molecule a potential candidate for the development of novel ligands for metal catalysts.

-

Drug Discovery: The unique substitution pattern may lead to compounds with interesting biological activities, such as anti-inflammatory or anti-cancer properties, which are often associated with substituted aromatic amines and benzyl alcohols.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment.

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry place away from oxidizing agents.

Conclusion

This compound is a molecule with significant synthetic potential. This guide has provided a comprehensive overview of its molecular structure, a detailed and practical synthesis protocol, and a thorough analysis of its expected spectroscopic properties, validated through comparison with known analogs. The insights into its potential applications and necessary safety precautions are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this versatile chemical building block in their research and development endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Royal Society of Chemistry. Supporting information for - Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. [Link]

Sources

An In-depth Technical Guide to the Solubility of (2-Amino-6-methoxyphenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide offers a comprehensive framework for understanding, predicting, and experimentally determining the solubility of (2-Amino-6-methoxyphenyl)methanol in a range of common organic solvents. While specific quantitative solubility data for this compound is not widely published, this document synthesizes foundational chemical principles, data from structurally analogous molecules, and rigorous experimental methodologies to provide researchers with the necessary tools for its characterization. A detailed, step-by-step protocol for solubility determination is provided, alongside a discussion of the key physicochemical properties that govern the solubility of this versatile synthetic intermediate. This guide is intended to be an essential resource for professionals in organic synthesis, process chemistry, and pharmaceutical development.

Introduction

This compound is a substituted benzyl alcohol derivative whose structural features—a primary amine, a hydroxyl group, and a methoxy-substituted aromatic ring—make it a valuable building block in the synthesis of more complex molecules, including those with potential biological activity.[1][2] A comprehensive understanding of its solubility in various organic solvents is a critical prerequisite for its effective application in several key areas of chemical research and development.[3] This includes optimizing reaction conditions, designing efficient purification and crystallization protocols, and developing suitable formulations for preclinical studies.[4]

The principle of "like dissolves like" provides a foundational basis for predicting solubility.[3] The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are primary determinants of their mutual miscibility.[5] This guide will first deconstruct the molecular features of this compound to build a theoretical solubility profile, and then present a detailed, authoritative protocol for its empirical determination.

Theoretical Solubility Profile: A Molecular-Level Perspective

The solubility behavior of this compound is governed by the interplay of its polar and nonpolar structural components. A causal analysis of these features allows for a reasoned prediction of its solubility in different classes of organic solvents.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₁NO₂[6]

-

Molecular Weight: 153.18 g/mol [7]

-

Functional Groups:

-

Primary Aromatic Amine (-NH₂): A polar group capable of acting as both a hydrogen bond donor and acceptor.

-

Primary Alcohol (-CH₂OH): A highly polar group that is an excellent hydrogen bond donor and acceptor.

-

Methoxy Group (-OCH₃): A moderately polar group that can act as a hydrogen bond acceptor.

-

Benzene Ring: A nonpolar, aromatic core.

-

The presence of both a primary amine and a hydroxyl group suggests a strong affinity for polar solvents, particularly those that can participate in hydrogen bonding.[8] Conversely, the nonpolar benzene ring will limit solubility in highly polar solvents and favor interaction with less polar ones.

Predicted Solubility:

-

High Solubility: Expected in polar protic solvents such as methanol , ethanol , and isopropanol . These solvents can engage in extensive hydrogen bonding with the amine and hydroxyl groups of the molecule.

-

Good to Moderate Solubility: Predicted in polar aprotic solvents like dimethyl sulfoxide (DMSO) , N,N-dimethylformamide (DMF) , and acetonitrile . These solvents can accept hydrogen bonds from the -NH₂ and -OH groups.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane , cyclohexane , and toluene . The significant energy required to break the intermolecular hydrogen bonds of this compound would not be compensated by the weak van der Waals forces established with these nonpolar solvents.[5]

Experimental Protocol for Solubility Determination

To move beyond theoretical predictions, a robust and reproducible experimental methodology is required. The following protocol outlines the "shake-flask" method, a gold-standard technique for determining the equilibrium solubility of a compound.[5] This protocol is designed as a self-validating system, ensuring accuracy and reliability.

Materials and Instrumentation

-

This compound (purity >98%)

-

Analytical grade organic solvents

-

Analytical balance (4-decimal place)

-

Scintillation vials (20 mL) with PTFE-lined caps

-

Constant temperature orbital shaker or incubator

-

Benchtop centrifuge

-

Calibrated pipettes

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or a validated quantitative Nuclear Magnetic Resonance (qNMR) method.[5]

Experimental Workflow Diagram

Caption: Standard Operating Procedure for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Slurries: Add an excess of solid this compound to a tared vial (approximately 50-100 mg). The key is to ensure undissolved solid remains at equilibrium. Record the exact mass.

-

Solvent Addition: Add a known volume (e.g., 5.0 mL) of the desired organic solvent to the vial.[9] Seal tightly.

-

Equilibration: Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate at a moderate speed (e.g., 150 rpm) for 24 to 72 hours. A time-course study can be performed to confirm that equilibrium has been reached.

-

Phase Separation: Remove the vials from the shaker and allow the undissolved solid to settle by gravity for at least 2 hours in a temperature-controlled environment. For finer particles, centrifuge the vials at 3000 rpm for 15 minutes.[10]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial to remove any microscopic particulate matter.

-

Gravimetric Analysis (Optional Cross-Validation): A known mass of the filtered supernatant can be evaporated to dryness under a gentle stream of nitrogen and mild heat. The mass of the remaining solid provides a direct measure of the dissolved solute.

-

Chromatographic/Spectroscopic Analysis:

-

Prepare a stock solution of this compound of known concentration.

-

Create a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

-

Accurately dilute the filtered sample to bring its concentration into the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.[11]

-

-

Calculation: Calculate the solubility by multiplying the concentration of the diluted sample by the dilution factor. Express the final solubility in standard units such as mg/mL or mol/L.

Data Presentation and Interpretation

For clarity and comparative analysis, the experimentally determined solubility data should be compiled into a structured table.

Table 1: Solubility of this compound at 25°C

| Solvent | Solvent Class | Dielectric Constant (approx.) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|---|

| Methanol | Polar Protic | 32.7 | [Experimental Value] | [Calculated Value] |

| Ethanol | Polar Protic | 24.5 | [Experimental Value] | [Calculated Value] |

| Isopropanol | Polar Protic | 19.9 | [Experimental Value] | [Calculated Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Experimental Value] | [Calculated Value] |

| DMSO | Polar Aprotic | 46.7 | [Experimental Value] | [Calculated Value] |

| Dichloromethane | Nonpolar | 9.1 | [Experimental Value] | [Calculated Value] |

| Toluene | Nonpolar | 2.4 | [Experimental Value] | [Calculated Value] |

| n-Hexane | Nonpolar | 1.9 | [Experimental Value] | [Calculated Value] |

Conclusion

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

Tennessee Tech University. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

College of DuPage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-5-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H11NO2). Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-6-chlorophenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Capot Chemical. (2020). MSDS of 2-Amino-6-methoxyphenol hydrochloride. Retrieved from [Link]

-

ChemSavers. (2023). Methanol Safety Data Sheet. Retrieved from [Link]

-

National Institute of Science Communication and Policy Research. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-4-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, R. N. (2017). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Processes, 5(1), 10. MDPI. Retrieved from [Link]

-

Needham, T. E., Jr. (1973). The Solubility of Amino Acids in Various Solvent Systems. [Doctoral dissertation, University of Rhode Island]. Core.ac.uk. Retrieved from [Link]

-

PubChem. (n.d.). (2-Amino-3-methoxyphenyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Sweeney, J. B. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 265. Retrieved from [Link]

-

DigitalCommons@URI. (1973). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 7. (2-Amino-5-methoxyphenyl)methanol | C8H11NO2 | CID 13756678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 9. researchgate.net [researchgate.net]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www1.udel.edu [www1.udel.edu]

Physical and chemical properties of (2-Amino-6-methoxyphenyl)methanol

An In-depth Technical Guide to (2-Amino-6-methoxyphenyl)methanol

Abstract

This compound is a substituted aromatic amino alcohol that serves as a crucial intermediate in synthetic organic chemistry. Its unique arrangement of an amino group, a hydroxyl group, and a methoxy substituent on a benzene ring provides a versatile scaffold for the construction of complex molecular architectures, particularly within the pharmaceutical and materials science sectors. This guide offers a comprehensive technical overview of its chemical identity, physicochemical properties, a representative synthetic approach, analytical characterization, and critical safety protocols. Designed for researchers, chemists, and drug development professionals, this document synthesizes core scientific data with practical, field-proven insights to facilitate its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound, identified by the CAS Registry Number 177531-95-2, is an organic compound featuring a benzyl alcohol core substituted with both an amino and a methoxy group at positions 2 and 6, respectively. The strategic ortho- and meta-positioning of these functional groups dictates its reactivity and potential as a precursor in multi-step syntheses.

The core physicochemical properties of this compound are summarized below. These parameters are fundamental for designing experimental conditions, including reaction solvent selection, purification methods, and storage.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 177531-95-2 | [2] |

| Molecular Formula | C₈H₁₁NO₂ | [1][2] |

| Molecular Weight | 153.18 g/mol | [2] |

| Monoisotopic Mass | 153.07898 Da | [1] |

| Canonical SMILES | COC1=CC=CC(=C1CO)N | [1] |

| InChI Key | RSSICPKUBLFYGE-UHFFFAOYSA-N | [1] |

| Predicted XlogP | 0.9 | [1] |

| Physical State | Solid (typical) | [2] |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis and Reactivity Insights

The synthesis of substituted aminobenzyl alcohols often involves the reduction of a corresponding carbonyl or nitro group. While a specific, peer-reviewed synthesis for this compound was not detailed in the available literature, a highly analogous and common strategy involves the catalytic hydrogenation of a substituted nitrobenzaldehyde. This approach is widely applicable for its high yield, clean conversion, and operational simplicity.

Representative Synthetic Workflow: Catalytic Hydrogenation

The following protocol describes the synthesis of the related isomer, (2-Amino-5-methoxyphenyl)methanol, which is illustrative of the methodology expected for the 6-methoxy isomer. The key transformation is the reduction of a nitro group to an amine and an aldehyde to an alcohol in a single step.[3]

Reaction: 5-methoxy-2-nitrobenzaldehyde → (2-amino-5-methoxyphenyl)methanol[3]

Causality Behind Experimental Choices:

-

Catalyst: Raney Nickel is a cost-effective and highly active catalyst for the hydrogenation of both nitro and aldehyde functionalities. Its porous structure provides a large surface area for the reaction.

-

Solvent: Methanol is an excellent solvent for the starting material and provides a protic medium that facilitates the hydrogenation process.[3]

-

Pressure: Hydrogenation at 5 bar pressure increases the concentration of hydrogen gas in the solution, accelerating the reaction rate without requiring highly specialized high-pressure equipment.[3]

Experimental Protocol:

-

A solution of the starting material, 5-methoxy-2-nitrobenzaldehyde (1.0 mol), is prepared in methanol (1.8 L).[3]

-

The solution is transferred to a suitable hydrogenation reactor.

-

Raney Nickel catalyst (50 g) is carefully added to the reactor under an inert atmosphere to prevent premature reaction with air.[3]

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 5 bar.[3]

-

The reaction mixture is agitated at ambient temperature for approximately 10 hours, or until hydrogen uptake ceases, indicating reaction completion.[3]

-

Upon completion, the reactor is depressurized, and the catalyst is removed by suction filtration over a pad of Celite.

-

The methanol solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.[3]

-

Further purification can be achieved via recrystallization or column chromatography.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy protons (~3.8 ppm), a singlet for the benzylic methylene protons (~4.5 ppm), broad singlets for the amine and hydroxyl protons (variable shift), and multiplets in the aromatic region (~6.5-7.5 ppm) corresponding to the three protons on the substituted ring.

-

¹³C NMR: The carbon NMR would display eight distinct signals: one for the methoxy carbon (~55 ppm), one for the methylene carbon (~65 ppm), and six signals in the aromatic region (110-160 ppm) for the benzene ring carbons. [4]* IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands: a broad peak around 3300-3500 cm⁻¹ for the O-H and N-H stretches, peaks around 2850-3000 cm⁻¹ for C-H stretches, and strong bands in the 1050-1250 cm⁻¹ region for the C-O stretches of the alcohol and ether. [4]* Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]+ at m/z = 153. A common fragmentation pattern for benzyl alcohols is the loss of a hydroxyl radical, leading to a significant [M-17]+ peak. [1][4]

Applications in Research and Drug Development

While not typically an active pharmaceutical ingredient itself, this compound is a valuable building block. The 2-aminophenol motif is a known pharmacophore present in molecules designed as anti-inflammatory, anticancer, and antibacterial agents. [5]The compound's structure allows for the synthesis of diverse libraries of compounds for screening, making it a valuable starting material in medicinal chemistry campaigns. Its functional groups are poised for use in forming heterocyclic systems, such as benzoxazines or quinolines, which are prevalent in many biologically active compounds.

Safety and Handling

Comprehensive safety protocols are mandatory when handling this compound. The following information is derived from supplier safety data for the compound. [2] Hazard Identification (GHS Classification):

-

H302: Harmful if swallowed. [2]* H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2]* H332: Harmful if inhaled. [2] Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2]* P280: Wear protective gloves/ eye protection/ face protection. [2]* P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. [2]* P302+P352: IF ON SKIN: Wash with plenty of soap and water. [2]* P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [2] First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Get medical attention. [6]* Skin Contact: Wash off immediately with soap and plenty of water. Remove all contaminated clothing. Get medical attention. [6]* Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention. [6]* Ingestion: Clean mouth with water and seek immediate medical attention. [6] Handling and Storage:

-

Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated place. [2]

Conclusion

This compound is a synthetically versatile intermediate with significant potential for the development of novel chemical entities. Its well-defined structure, characterized by strategically placed functional groups, provides a reliable platform for complex organic synthesis. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its successful and safe application in research and development.

References

Sources

(2-Amino-6-methoxyphenyl)methanol: A Versatile Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking Synthetic Potential

(2-Amino-6-methoxyphenyl)methanol, also known as 2-hydroxymethyl-3-methoxyaniline, is a bifunctional aromatic compound that has garnered significant interest as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a primary amine, a primary alcohol, and an electron-donating methoxy group on a benzene ring, offers a rich platform for the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and synthetic applications of this compound, with a particular focus on its role in the preparation of heterocyclic compounds of medicinal and material science relevance.

Physicochemical Properties

A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₁NO₂ | [1] |

| Molecular Weight | 153.18 g/mol | [2] |

| CAS Number | 177531-95-2 | [2] |

| Appearance | Expected to be a solid | |

| Storage | Sealed in dry, 2-8°C | [2] |

Synthesis of this compound: A Practical Approach

The most common and practical synthetic route to this compound involves the reduction of a suitable nitroaromatic precursor. This approach leverages the well-established and high-yielding reduction of an aromatic nitro group to an amine.[3][4] The synthesis can be logically divided into two key steps: the preparation of the nitro-precursor and its subsequent reduction.

Step 1: Synthesis of (2-Nitro-6-methoxyphenyl)methanol

The synthesis of the nitro-precursor can be envisioned starting from 2-nitro-6-methoxybenzoic acid or its corresponding aldehyde. A common method involves the reduction of the carboxylic acid or aldehyde to the corresponding alcohol.

Experimental Protocol: Reduction of 2-Nitro-6-methoxybenzaldehyde

-

Reaction Setup: To a solution of 2-nitro-6-methoxybenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask, add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C under stirring.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, the reaction is quenched by the slow addition of water. The organic solvent is removed under reduced pressure.

-

Extraction and Purification: The aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to afford (2-nitro-6-methoxyphenyl)methanol, which can often be used in the next step without further purification.

Step 2: Reduction of the Nitro Group to Afford this compound

The final step is the reduction of the nitro group to the corresponding amine. Catalytic hydrogenation is a clean and efficient method for this transformation.[5]

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: Dissolve (2-nitro-6-methoxyphenyl)methanol (1.0 eq) in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

-

Catalyst Addition: Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

-

Hydrogenation: The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically 1-3 atm) at room temperature.

-

Reaction Monitoring: The reaction can be monitored by TLC or by the cessation of hydrogen uptake.

-

Work-up and Purification: Upon completion, the catalyst is removed by filtration through a pad of Celite®. The filtrate is concentrated under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the alcohol, the methoxy group protons, and the amine protons. The aromatic protons would likely appear as a multiplet in the range of 6.5-7.5 ppm. The methylene protons (CH₂OH) would be a singlet or a doublet (if coupled to the hydroxyl proton) around 4.5-5.0 ppm. The methoxy protons (OCH₃) would be a sharp singlet around 3.8 ppm. The amine protons (NH₂) would appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The aromatic carbons would resonate in the region of 110-160 ppm. The methylene carbon would be observed around 60-65 ppm, and the methoxy carbon would be around 55 ppm.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the functional groups present. A broad band in the region of 3200-3500 cm⁻¹ would correspond to the O-H and N-H stretching vibrations. C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2950 cm⁻¹, respectively. A strong C-O stretching band for the alcohol would be present around 1000-1200 cm⁻¹.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 153. Key fragmentation patterns would likely involve the loss of a hydroxyl radical (M⁺ - 17) and a methoxy group (M⁺ - 31).

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The amino group can readily undergo acylation, alkylation, arylation, and diazotization reactions. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group for nucleophilic substitution. The presence of these two functional groups in a 1,2-relationship on the aromatic ring makes it an excellent precursor for the synthesis of various heterocyclic systems.

Synthesis of Benzoxazines

This compound is a valuable precursor for the synthesis of benzoxazines, a class of heterocyclic compounds with applications in polymer chemistry and materials science.[8] The synthesis typically involves the condensation of the aminobenzyl alcohol with an aldehyde and a phenolic compound in a Mannich-type reaction.[8]

Caption: General scheme for benzoxazine synthesis.

Precursor to Bioactive Heterocycles

The structural motif of this compound is found in various biologically active molecules. Its derivatives have been explored for their potential as:

-

Antimicrobial Agents: The aminophenol scaffold is a key component in many compounds with antibacterial and antifungal properties.[9][10]

-

Anticancer Agents: Modifications of the amino and hydroxyl groups can lead to the development of novel anticancer agents.[10]

-

CNS-Active Compounds: The core structure can be elaborated to synthesize compounds with activity in the central nervous system.[10]

The bifunctional nature of this compound allows for its use in multicomponent reactions to generate libraries of diverse heterocyclic compounds for drug discovery screening.[11][12][13]

Building Block in Cascade Reactions

The proximate amino and hydroxyl groups can participate in cascade or domino reactions, allowing for the rapid construction of complex polycyclic systems in a single synthetic operation. This approach is highly valued in modern organic synthesis for its efficiency and atom economy.

Conclusion: A Building Block with a Bright Future

This compound is a highly functionalized and versatile building block with significant potential in organic synthesis. Its straightforward preparation and the orthogonal reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of compounds, from advanced polymers to medicinally relevant heterocycles. As the demand for novel molecular architectures continues to grow in both materials science and drug discovery, the utility of this compound as a key synthetic intermediate is poised to expand further.

References

-

Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. MDPI. [Link]

-

Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. National Institutes of Health. [Link]

-

This compound (C8H11NO2). PubChem. [Link]

-

Synthetic routes of benzoxazines. ResearchGate. [Link]

-

Synthesis and Characterization of Bio-based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol. National Institutes of Health. [Link]

-

Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. CSIR-NIScPR. [Link]

-

Synthesis and Properties of Quinoxaline-Containing Benzoxazines and Polybenzoxazines. National Institutes of Health. [Link]

-

Electronic Supplementary Information. Royal Society of Chemistry. [Link]

-

S1 Copies of by 1H and 13C NMR spectra:. Royal Society of Chemistry. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]

-

(2-Amino-3-methoxyphenyl)methanol. PubChem. [Link]

-

Reduction of nitro compounds. Wikipedia. [Link]

- Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. Royal Society of Chemistry. [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000296). Human Metabolome Database. [Link]

-

Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol. PrepChem. [Link]

-

2-amino-2-(2-methoxy-6-methylphenyl)ethanol. SpectraBase. [Link]

-

(2-Amino-5-methoxyphenyl)methanol. PubChem. [Link]

-

An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

-

Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. ResearchGate. [Link]

-

Multicomponent Reactions: Synthesis of Bioactive Heterocycles. K.L. [Link]

-

Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- 2-amino-4-hydroxy-3-methoxybenzaldehyde synthesis technology.

-

Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

-

In vitro activation of 2-aminobenzyl alcohol and 2-amino-6-nitrobenzyl alcohol, metabolites of 2-nitrotoluene and 2,6-dinitrotoluene. PubMed. [Link]

-

p-Anisidine, 2-nitro-. Organic Syntheses. [Link]

- Process for producing 2,3-diamino-6-methoxypyridine.

-

Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. MDPI. [Link]

-

(2-Amino-4-methoxyphenyl)methanol. PubChem. [Link]

-

m-Anisidine. Wikipedia. [Link]

- Process for synthesizing 2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)-pyridin-3-yl)methoxy)benzaldehyde.

-

3-methoxyaniline. ChemSynthesis. [Link]

Sources

- 1. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. achmem.com [achmem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 5. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. Synthesis and Characterization of Bio‐based Polybenzoxazine Hybrids From Vanillin, Thymol, and Carvacrol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

A Technical Guide to the Medicinal Chemistry Potential of (2-Amino-6-methoxyphenyl)methanol

Executive Summary: (2-Amino-6-methoxyphenyl)methanol is a structurally intriguing, yet underexplored, chemical scaffold. While direct literature on its biological activity is sparse, its constituent motifs—an ortho-anisidine and a 2-aminobenzyl alcohol—are present in numerous pharmacologically active agents. This guide provides a prospective analysis of the molecule's potential in medicinal chemistry. By deconstructing its architecture and drawing parallels to established bioactive compounds, we propose high-potential therapeutic avenues, primarily in oncology and antimicrobials. We further outline a comprehensive, field-proven roadmap for researchers, detailing synthetic strategies for library generation and a tiered biological screening cascade to systematically explore and validate the therapeutic promise of this versatile starting material.

The this compound Scaffold: A Privileged Starting Point

This compound, with CAS RN 177531-95-2, is an aromatic amino alcohol.[1] Its structure is characterized by three key functional groups strategically positioned on a benzene ring: a primary amine (NH2), a methoxy ether (OCH3), and a hydroxymethyl (CH2OH) group.

Chemical Structure and Physicochemical Properties:

-

Formula: C8H11NO2[1]

-

Molecular Weight: 153.18 g/mol [1]

-

Key Features:

-

Nucleophilic Amine: The primary amino group serves as a potent nucleophile and a key handle for a wide array of chemical transformations.

-

Ortho-Methoxy Group: This group exerts a strong electron-donating effect, influencing the reactivity of the aromatic ring and the adjacent amino group. It also provides a potential hydrogen bond acceptor site for molecular interactions with biological targets.

-

Reactive Benzylic Alcohol: The hydroxymethyl group is readily activated or substituted, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR).

-

The strategic ortho-positioning of the amine and methoxy groups makes this scaffold particularly valuable. This arrangement is a common feature in precursors for heterocyclic synthesis, positioning this compound as a prime candidate for constructing more complex, rigid, and often more potent molecular architectures.[2]